Propyl 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Propyl 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic organic compound It belongs to the class of tetrahydropyrimidine derivatives, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of the key intermediates, such as 4-ethoxy-3-methoxybenzaldehyde and ethyl acetoacetate.
Cyclization Reaction: The key step involves the cyclization of these intermediates in the presence of a suitable catalyst, such as ammonium acetate, under reflux conditions to form the tetrahydropyrimidine ring.
Esterification: The final step involves the esterification of the carboxyl group with propanol to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Continuous Flow Reactors: To enhance the efficiency and yield of the reaction.
Automated Synthesis: To ensure reproducibility and scalability.
Purification Techniques: Such as recrystallization and chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
Propyl 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as Lewis acids for substitution reactions.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols.
Substitution Products: Nitro or halogenated derivatives.
Scientific Research Applications
Propyl 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activity.
Pharmaceutical Research: It serves as a lead compound for the development of new drugs.
Biological Studies: It is used in research to understand its mechanism of action and biological effects.
Industrial Applications: It may be used in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of Propyl 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves:
Molecular Targets: It may interact with specific enzymes or receptors in the body.
Pathways Involved: The compound may modulate biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Methyl 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Uniqueness
Propyl 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific ester group, which may influence its biological activity and pharmacokinetic properties compared to its analogs.
Properties
Molecular Formula |
C18H24N2O5 |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
propyl 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C18H24N2O5/c1-5-9-25-17(21)15-11(3)19-18(22)20-16(15)12-7-8-13(24-6-2)14(10-12)23-4/h7-8,10,16H,5-6,9H2,1-4H3,(H2,19,20,22) |
InChI Key |
BWSVCRSHYLJKKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C=C2)OCC)OC)C |
Origin of Product |
United States |
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